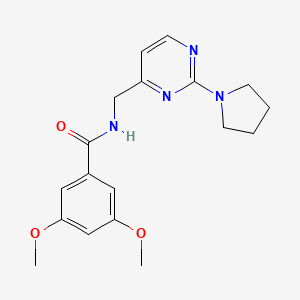

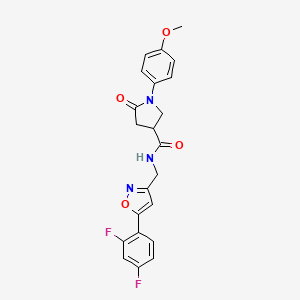

5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that is commonly referred to as MLN4924. It is a small molecule inhibitor that has been shown to have potential in the treatment of various types of cancer. This compound works by inhibiting the activity of the NEDD8-activating enzyme, which is involved in the ubiquitin-proteasome pathway. In

Aplicaciones Científicas De Investigación

Antiviral Activity

The study of pyrimidine derivatives, including compounds structurally related to "5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide," has shown their potential in inhibiting retrovirus replication. For instance, 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated marked inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).

Neuroleptic Activity

Benzamides, including those with a structure similar to the compound , have been synthesized and evaluated for their neuroleptic activity. For example, specific benzamide derivatives have shown a significant inhibitory effect on apomorphine-induced stereotyped behavior in rats, suggesting their potential in treating psychosis (Iwanami et al., 1981).

Anti-Inflammatory and Analgesic Agents

Research on novel heterocyclic compounds derived from natural products has revealed their promising anti-inflammatory and analgesic activities. These studies suggest the potential of structurally related compounds in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Enantioselective Synthesis

The enantioselective synthesis of piperidines from precursors such as (S)-methylpyroglutamate, which share structural motifs with "5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide," highlights the importance of these compounds in asymmetric synthesis and the development of chiral drugs (Calvez et al., 1998).

Photodegradation Studies

Studies on the photodegradation of chlorimuron-ethyl, a compound with a similar pyrimidine core, have provided insights into the environmental fate of such compounds. These findings are crucial for understanding the photostability and potential environmental impacts of related benzamide derivatives (Choudhury & Dureja, 1996).

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c1-26-18-8-7-16(21)11-17(18)20(25)22-10-9-14-12-23-19(24-13-14)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGGQCKXJBULFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)

amino}acetamide](/img/structure/B2737956.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)

![1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2737961.png)